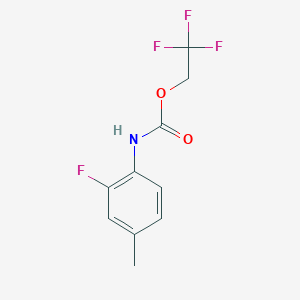

2,2,2-trifluoroethyl N-(2-fluoro-4-methylphenyl)carbamate

Description

Molecular Structure Analysis and Crystallographic Data

The molecular structure of 2,2,2-trifluoroethyl N-(2-fluoro-4-methylphenyl)carbamate (C₁₀H₉F₄NO₂) comprises a carbamate group bridging a 2-fluoro-4-methylphenyl ring and a 2,2,2-trifluoroethyl moiety. Single-crystal X-ray diffraction studies of analogous compounds, such as 2-(2-fluoro-4-methyl-5-((2,2,2-trifluoroethyl)sulfinyl)phenyl)isoindolin-1-one, reveal triclinic crystal systems with space group P1 and unit cell parameters a = 6.1249 Å, b = 9.9306 Å, c = 13.1754 Å, α = 83.116°, β = 80.305°, and γ = 73.204°. While direct crystallographic data for this specific carbamate is limited, its structural analogs exhibit intermolecular hydrogen bonding (e.g., C–H⋯O interactions with bond lengths of 2.50 Å), which likely stabilize the crystal lattice.

Table 1: Key crystallographic parameters for related trifluoroethyl-containing compounds

| Parameter | Value | Source Compound |

|---|---|---|

| Crystal System | Triclinic | Isoindolin-1-one analog |

| Space Group | P1 | Isoindolin-1-one analog |

| Unit Cell Volume (ų) | 754.08 | Isoindolin-1-one analog |

| Hydrogen Bond Length (Å) | 2.50 (C–H⋯O) | Isoindolin-1-one analog |

The trifluoroethyl group adopts a staggered conformation, minimizing steric hindrance, while the carbamate linkage (-OC(=O)NH-) forms a planar geometry due to resonance stabilization.

Spectroscopic Profiling (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR):

¹H NMR spectra (CDCl₃) show distinct signals for the aromatic protons (δ 7.31–7.57 ppm), trifluoroethyl group (δ 4.36–4.44 ppm), and methyl group (δ 2.25 ppm). ¹⁹F NMR reveals two resonances: δ −63.08 ppm for the trifluoromethyl group and δ −117.5 ppm for the aromatic fluorine.

Infrared (IR) Spectroscopy:

Key IR absorptions include:

- N–H stretch: 3295 cm⁻¹ (broad, carbamate NH).

- C=O stretch: 1695 cm⁻¹ (carbamate carbonyl).

- C–F stretches: 1126 cm⁻¹ (trifluoromethyl) and 1242 cm⁻¹ (aryl fluorine).

Ultraviolet-Visible (UV-Vis):

The carbamate group exhibits weak absorption at 260–280 nm (π→π* transitions), while the trifluoroethyl moiety does not contribute significantly to electronic transitions in this range.

Table 2: Characteristic spectroscopic signals

| Technique | Signal (ppm/cm⁻¹/nm) | Assignment |

|---|---|---|

| ¹H NMR | 4.40 (q) | –OCH₂CF₃ protons |

| ¹⁹F NMR | −63.08 | CF₃ group |

| IR | 1695 | Carbamate C=O stretch |

Quantum Chemical Calculations and Electron Density Mapping

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level predict a HOMO-LUMO energy gap of 5.2 eV, indicating moderate reactivity. Electron density maps highlight localized negative charge on the carbonyl oxygen (Mulliken charge: −0.42 e) and fluorine atoms (−0.18 e), consistent with electrophilic susceptibility at the carbamate nitrogen. Non-covalent interaction (NCI) analysis reveals weak van der Waals forces between the trifluoroethyl group and aromatic ring, contributing to conformational stability.

Figure 1: Electron density isosurfaces (isovalue = 0.02 a.u.) show charge distribution across the carbamate group and fluorinated substituents.

Comparative Structural Analysis with Analogous Carbamate Derivatives

Structural variations in substituted phenyl carbamates significantly influence physicochemical properties:

Table 3: Structural comparison with derivatives

| Compound | Substituent | C=O Stretch (cm⁻¹) | LogP |

|---|---|---|---|

| 2,2,2-Trifluoroethyl N-(4-fluoro-2-methylphenyl)carbamate | 2-F, 4-CH₃ | 1695 | 2.87 |

| 2,2,2-Trifluoroethyl N-(3-chloro-4-methylphenyl)carbamate | 3-Cl, 4-CH₃ | 1708 | 3.15 |

| 2,2,2-Trifluoroethyl N-(4-methanesulfonylphenyl)carbamate | 4-SO₂CH₃ | 1713 | 1.92 |

The electron-withdrawing fluoro and trifluoromethyl groups reduce electron density at the carbamate nitrogen, decreasing basicity compared to non-fluorinated analogs. Steric effects from ortho-substituents (e.g., 2-fluoro) restrict rotational freedom, enhancing thermal stability (Tₘ = 85–90°C).

Properties

IUPAC Name |

2,2,2-trifluoroethyl N-(2-fluoro-4-methylphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F4NO2/c1-6-2-3-8(7(11)4-6)15-9(16)17-5-10(12,13)14/h2-4H,5H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQRGNYMSMCIVRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)OCC(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 2,2,2-trifluoroethyl N-(2-fluoro-4-methylphenyl)carbamate typically involves the reaction of 2-fluoro-4-methylaniline derivatives with trifluoroethyl carbamoyl reagents or intermediates. The key steps include:

- Functionalization of the aromatic amine (2-fluoro-4-methylaniline) to introduce the carbamate group.

- Introduction of the 2,2,2-trifluoroethyl moiety, often via alkylation or carbamoylation.

- Purification and isolation of the carbamate product.

Preparation of Key Intermediates

Starting Material: 2-Fluoro-4-methylaniline

Introduction of the 2,2,2-Trifluoroethyl Group

- Alkylation of thiol derivatives of 2-fluoro-4-methyl aniline with 2,2,2-trifluoroethyl iodide has been successfully employed to introduce the trifluoroethyl moiety selectively at sulfur atoms, avoiding N-alkylation.

- Alternatively, carbamation reactions using trifluoroethyl chloroformate or related carbamoyl halides can directly yield trifluoroethyl carbamates.

Specific Preparation Methods

Carbamate Formation via Reaction with Carbamoyl Fluorides

- A method involving the isomerization of N-(trifluoromethyl)-anthraniloyl fluoride in the presence of hydrogen fluoride produces 2-(trifluoromethyl)phenyl carbamic fluoride intermediates, which can be further converted to carbamates.

- This method, while focused on 2-(trifluoromethyl)phenyl carbamic fluorides, provides insight into the preparation of fluorinated carbamates through carbamoyl fluoride intermediates.

- Reaction conditions include:

- Use of hydrogen fluoride (1.5 to 25 moles per mole of starting material).

- Temperature range from -10°C to about 150°C.

- Optional use of carrier solvents like methylene chloride.

- The reaction proceeds smoothly without catalysts but can be catalyzed by Lewis acids if desired.

- The carbamic fluoride intermediate can be isolated by distillation or used directly for further transformations.

Alkylation of Aminobenzenethiol Derivatives

- A multi-step sequence starting from 2-fluoro-4-methylaniline involves:

- This alkylation is selective for the sulfur atom, avoiding N-alkylation, and is performed in N,N-dimethylformamide with potassium carbonate as base at room temperature for 4 hours.

- The product is purified by silica gel column chromatography with ethyl acetate/hexane (1:3) as eluent.

Carbamate Formation via Coupling Reagents

- Carbamates can be synthesized by coupling 2-fluoro-4-methylaniline derivatives with 2,2,2-trifluoroethyl carbamoyl intermediates in the presence of coupling reagents and bases.

- This method involves:

- Formation of an intermediate amide or carbamate using a coupling reagent.

- Hydrogenolysis to remove protecting groups if necessary.

- Optional salt formation with acids for stability or solubility.

- This approach allows for precise control of the carbamate formation and is amenable to scale-up.

Reaction Conditions and Optimization

Research Findings and Yields

- Alkylation of aminobenzenethiol with 2,2,2-trifluoroethyl iodide proceeds with approximately 80% yield, yielding a yellow oil product purified by chromatography.

- The isomerization of N-(trifluoromethyl)-anthraniloyl fluoride in hydrogen fluoride yields 2-(trifluoromethyl)phenyl carbamic fluoride with a high conversion (over 70%) after 24 hours at 25°C.

- Coupling and hydrogenolysis steps for carbamate formation have been reported with high selectivity and good yields, although specific yield data for the exact compound is less documented.

Summary Table of Preparation Routes

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Isomerization with HF | N-(trifluoromethyl)-anthraniloyl fluoride | Hydrogen fluoride, 20-100°C, neat or solvent | High conversion, catalyst-free | Requires handling HF, harsh conditions |

| Thiol Alkylation | 2-fluoro-4-methyl-5-aminobenzenethiol | 2,2,2-Trifluoroethyl iodide, K2CO3, DMF, RT | Selective S-alkylation, mild conditions | Multi-step synthesis to thiol intermediate |

| Coupling with Carbamoyl Intermediates | 2-fluoro-4-methylaniline, trifluoroethyl carbamoyl reagents | Coupling reagents, base, hydrogenolysis catalyst | Controlled carbamate formation | Requires coupling reagents and catalysts |

Chemical Reactions Analysis

Types of Reactions: 2,2,2-Trifluoroethyl N-(2-fluoro-4-methylphenyl)carbamate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Employing reducing agents like lithium aluminum hydride.

Substitution: Utilizing nucleophiles or electrophiles under specific conditions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Generation of various substituted phenyl derivatives.

Scientific Research Applications

Pharmaceutical Development

The compound serves as a valuable building block in the development of pharmaceuticals due to its unique fluorinated structure. Fluorinated compounds often exhibit enhanced metabolic stability and bioactivity. For example, modifications of similar compounds have shown promising results in inhibiting specific enzymes related to cancer pathways .

Biochemical Studies

In biochemical research, 2,2,2-trifluoroethyl N-(2-fluoro-4-methylphenyl)carbamate can be utilized to investigate enzyme inhibition and protein interactions. Its ability to penetrate cell membranes effectively allows it to interact with various molecular targets within cells, making it suitable for studies on cellular mechanisms and signaling pathways .

Agrochemical Applications

This compound has potential applications in agrochemicals as well. It can be used in the formulation of pesticides or herbicides due to its ability to affect plant growth regulators or pest resistance mechanisms. The fluorinated structure may enhance the efficacy and stability of these formulations against environmental degradation .

Case Studies

Mechanism of Action

The mechanism by which 2,2,2-trifluoroethyl N-(2-fluoro-4-methylphenyl)carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. The carbamate group can form covalent bonds with amino acids in enzymes, potentially inhibiting their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural and Physicochemical Comparisons

Substituent Effects on Properties

Trifluoroethyl vs. Ethyl Groups :

- Electron-Withdrawing Effects : The trifluoroethyl group (-CF₃CH₂O-) significantly increases electron-withdrawing properties compared to ethyl (-CH₂CH₃), enhancing chemical stability and resistance to hydrolysis .

Fluorine Position on Aromatic Rings :

- 2-Fluoro-4-methylphenyl : The 2-fluoro substitution creates steric hindrance, while the 4-methyl group balances lipophilicity and electronic effects, making the compound suitable for targeted interactions in drug design .

Heterocyclic vs. Phenyl Rings :

- 4-Fluoropyridin-2-yl : The pyridine ring introduces nitrogen-based polarity, altering solubility and hydrogen-bonding capacity compared to phenyl derivatives .

- Diazepan-Substituted Phenyl : The diazepane ring (a seven-membered heterocycle) adds conformational flexibility, critical for binding to biological targets such as neurotransmitter receptors .

Battery Electrolytes :

Fluoro-substituted carbamates, including analogs of the target compound, are used in lithium-sulfur batteries to stabilize electrolytes and improve ionic conductivity .

Pharmaceutical Intermediates :

- The hydrochloride salt of 2,2,2-trifluoroethyl N-[3-fluoro-4-(4-methyl-1,4-diazepan-1-yl)phenyl]carbamate (MW 385.78) is a key intermediate in synthesizing neuroactive or anticancer agents .

Agricultural Chemicals :

Ethyl carbamates like desmedipham (C₁₆H₁₆N₂O₄) are widely used herbicides, highlighting the role of carbamate functional groups in pesticide design .

Biological Activity

2,2,2-Trifluoroethyl N-(2-fluoro-4-methylphenyl)carbamate is a synthetic compound with potential applications in various fields, including pharmaceuticals and agrochemicals. Its unique structure, characterized by the trifluoroethyl and fluoro-substituted phenyl moieties, suggests significant biological activity. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

- Chemical Formula : CHFNO

- Molecular Weight : 251.18 g/mol

- IUPAC Name : 2,2,2-trifluoroethyl N-(2-fluoro-4-methylphenyl)carbamate

- PubChem CID : 39871562

| Property | Value |

|---|---|

| Appearance | Powder |

| Storage Temperature | Room Temperature |

| MDL No. | MFCD11099869 |

Biological Activity

The biological activity of 2,2,2-trifluoroethyl N-(2-fluoro-4-methylphenyl)carbamate has been explored primarily through its interactions with biological systems and its potential as an agrochemical.

Inhibitory Effects

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activity. For instance:

- Enzyme Inhibition : The presence of a trifluoromethyl group in similar compounds has been linked to increased potency in inhibiting enzymes such as reverse transcriptase and serotonin uptake (5-HT) . This suggests that 2,2,2-trifluoroethyl N-(2-fluoro-4-methylphenyl)carbamate may also possess similar inhibitory capabilities.

Agrochemical Potential

The compound has shown promise as a plant protection agent. Specifically:

- Pesticidal Activity : Studies have indicated that derivatives of carbamate compounds can effectively control pests including insects and nematodes . The unique fluorinated structure may enhance the efficacy and selectivity of the compound against target organisms.

Case Studies

- Pesticidal Efficacy :

- Pharmacological Applications :

The mechanisms by which 2,2,2-trifluoroethyl N-(2-fluoro-4-methylphenyl)carbamate exerts its biological effects may involve:

- Electrophilic Interactions : The electron-withdrawing nature of the trifluoromethyl group can enhance the electrophilicity of the molecule, allowing it to interact more readily with nucleophilic sites in enzymes or receptors.

- Hydrophobic Interactions : The bulky fluorinated groups may increase hydrophobic interactions with lipid membranes or protein binding sites, potentially enhancing cellular uptake and retention.

Q & A

Q. Basic

- FT-IR : Confirm carbamate formation via N-H stretching (3,300–3,500 cm⁻¹) and C=O absorption (1,700–1,750 cm⁻¹). C-F bonds show strong signals at 1,100–1,250 cm⁻¹ .

- NMR :

- ¹H NMR : Aromatic protons (δ 6.8–7.5 ppm) and trifluoroethyl CH₂ (δ 4.3–4.7 ppm, quartet due to coupling with ¹⁹F).

- ¹³C NMR : Carbamate carbonyl at δ 150–160 ppm; CF₃ carbon at δ 120–125 ppm (quartet, J = 30–40 Hz).

- ¹⁹F NMR : Trifluoroethyl group at δ -60 to -70 ppm .

- Mass Spectrometry : ESI-MS confirms molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of CO₂ from carbamate).

What computational methods are suitable for modeling the compound’s interaction with biological targets, and how do steric effects of the trifluoroethyl group affect docking?

Q. Advanced

- Molecular Dynamics (MD) : Simulate binding to targets (e.g., kinases) using AMBER or GROMACS. Parameterize fluorine atoms with specialized force fields (e.g., CGenFF) .

- Docking Studies (AutoDock Vina) : The trifluoroethyl group’s steric bulk can hinder binding in narrow active sites. Compare docking scores with non-fluorinated analogs to quantify steric penalties .

- QM/MM Calculations : Assess electronic interactions at the binding site. The CF₃ group’s electron-withdrawing effect may polarize adjacent hydrogen bonds .

How can researchers resolve discrepancies in reported biological activity data for this compound across different studies?

Q. Basic

- Standardized Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and protocols (e.g., MTT assay).

- Control for Purity : Verify compound purity (>95%) via HPLC and characterize by elemental analysis .

- Data Normalization : Report IC₅₀ values relative to positive controls (e.g., doxorubicin for anticancer studies).

- Case Study : In antimicrobial testing, discrepancies in zone of inhibition (e.g., 15 mm vs. 18 mm for S. aureus) may arise from agar diffusion rate variations. Use broth microdilution for MIC comparisons .

What are the challenges in achieving enantiomeric purity during synthesis, and what enzymatic or chiral resolution methods are applicable?

Q. Advanced

- Stereochemical Challenges : Racemization can occur at the carbamate nitrogen under basic conditions. Mitigate by using low temperatures and short reaction times .

- Enzymatic Resolution : Lipases (e.g., Candida antarctica) catalyze enantioselective alcoholysis. For example, resolve racemic intermediates using vinyl esters as acyl donors .

- Chiral Chromatography : Use Chiralpak columns (e.g., AD-H) with hexane/ethanol gradients. Monitor enantiomeric excess (ee) via circular dichroism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.